An In-Depth Technical Guide to Methylcyclopropene-PEG4-NHS: A Heterobifunctional Linker for Advanced Bioconjugation
An In-Depth Technical Guide to Methylcyclopropene-PEG4-NHS: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcyclopropene-PEG4-NHS is a sophisticated, heterobifunctional crosslinker designed for the precise and stable conjugation of biomolecules. It has emerged as a valuable tool in the field of bioconjugation, particularly in the development of next-generation therapeutics such as Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, experimental protocols, and applications.
Methylcyclopropene-PEG4-NHS incorporates three key functional components:
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A Methylcyclopropene group: This strained alkene serves as a highly reactive dienophile in inverse electron-demand Diels-Alder (iEDDA) cycloaddition reactions with tetrazines. This "click chemistry" reaction is known for its rapid kinetics and bioorthogonality, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological processes.
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A PEG4 (polyethylene glycol) spacer : The tetraethylene glycol linker enhances the solubility of the molecule and the resulting conjugate in aqueous buffers. It also provides spatial separation between the conjugated molecules, which can reduce steric hindrance and help maintain the biological activity of the biomolecule.
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An N-Hydroxysuccinimide (NHS) ester : This is a widely used amine-reactive functional group. It readily reacts with primary amines, such as the lysine (B10760008) residues on the surface of proteins and antibodies, to form stable amide bonds.
This unique combination of functionalities allows for a two-step, controlled conjugation strategy, making it a powerful reagent for the construction of well-defined bioconjugates.
Data Presentation: Chemical and Physical Properties
The quantitative data for Methylcyclopropene-PEG4-NHS are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 472.49 g/mol | [1] |
| Chemical Formula | C₂₁H₃₂N₂O₁₀ | [1] |
| Purity | Typically ≥95% (as determined by HPLC) | [2] |
| Physical Form | Solid or colorless oil | [1][2] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile | [2] |
| Storage Conditions | -20°C, under inert atmosphere, desiccated | [2] |
Mechanism of Action and Reaction Pathways
The utility of Methylcyclopropene-PEG4-NHS lies in its ability to participate in two distinct and highly specific chemical reactions.
Amine Acylation via NHS Ester
The first step in a typical conjugation workflow involves the reaction of the NHS ester with primary amines on a biomolecule, most commonly an antibody. The reaction proceeds via nucleophilic attack of the amine on the activated carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is typically carried out in a buffer with a slightly alkaline pH (7.2-8.5) to ensure the primary amines are deprotonated and thus more nucleophilic.[3]
Inverse Electron-Demand Diels-Alder (iEDDA) Cycloaddition
The second step involves the bioorthogonal "click" reaction between the methylcyclopropene-modified biomolecule and a tetrazine-functionalized molecule (e.g., a cytotoxic drug). This is a [4+2] cycloaddition where the electron-poor tetrazine (the diene) reacts with the electron-rich, strained methylcyclopropene (the dienophile).[4] The reaction is extremely fast and irreversible, driven by the release of nitrogen gas (N₂), and results in a stable dihydropyridazine (B8628806) linkage.[4]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involving Methylcyclopropene-PEG4-NHS. These are composite protocols based on established procedures for similar bioconjugation reactions.
Protocol 1: Antibody Modification with Methylcyclopropene-PEG4-NHS
This protocol describes the first step of labeling an antibody with the methylcyclopropene moiety.
Materials:
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Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
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Methylcyclopropene-PEG4-NHS
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Anhydrous dimethyl sulfoxide (B87167) (DMSO)
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Reaction buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5
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Quenching buffer: 1 M Tris-HCl, pH 8.0
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Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
Procedure:
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Antibody Preparation:
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If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), it must be purified. Exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.
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Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.
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Methylcyclopropene-PEG4-NHS Solution Preparation:
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Allow the vial of Methylcyclopropene-PEG4-NHS to equilibrate to room temperature before opening to prevent moisture condensation.
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Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.
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Antibody Labeling Reaction:
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Calculate the volume of the 10 mM linker stock solution required to achieve a desired molar excess over the antibody (a 10-20 fold molar excess is a common starting point).
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Add the calculated volume of the linker solution to the antibody solution while gently vortexing. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).
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Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, protected from light.
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Quenching the Reaction:
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Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM Tris.
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Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
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Purification of the Labeled Antibody:
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Remove excess, unreacted linker and quenching reagent by buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column.
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Determine the concentration and degree of labeling of the purified methylcyclopropene-labeled antibody.
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Protocol 2: Conjugation of Tetrazine-Payload to the Labeled Antibody
This protocol outlines the second step, the bioorthogonal click reaction.
Materials:
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Purified methylcyclopropene-labeled antibody
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Tetrazine-functionalized payload (e.g., a cytotoxic drug)
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Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
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Reactant Preparation:
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Dissolve the tetrazine-payload in a suitable solvent (e.g., DMSO) to a known concentration.
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Ensure the methylcyclopropene-labeled antibody is in the desired reaction buffer.
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Click Reaction:
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Combine the methylcyclopropene-labeled antibody with the tetrazine-payload in the reaction buffer. A slight molar excess (1.5-3 fold) of the tetrazine-payload is typically used.
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Incubate the reaction for 1-2 hours at room temperature. The reaction progress can be monitored by the disappearance of the characteristic color of the tetrazine.
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Purification of the Antibody-Drug Conjugate:
Protocol 3: Characterization of the Antibody-Drug Conjugate
1. Determination of Drug-to-Antibody Ratio (DAR):
The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination:
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UV/Vis Spectroscopy: This is a simple method if the antibody and the drug have distinct absorbance maxima. The concentrations of the antibody (at 280 nm) and the drug (at its λmax) can be determined simultaneously to calculate the average DAR.[7][]
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Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique that separates ADC species based on the hydrophobicity conferred by the conjugated drug. It can resolve species with different numbers of drugs, providing information on the DAR distribution and the amount of unconjugated antibody.[7][9]
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Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most detailed information, allowing for the determination of the exact mass of the different ADC species and thus a precise calculation of the DAR and its distribution.[9]
2. Analysis of Purity and Aggregation:
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Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of aggregates, which can affect the efficacy and safety of the therapeutic.
3. In Vitro and In Vivo Stability:
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The stability of the ADC in plasma and in lysosomal preparations is assessed to ensure that the linker is stable in circulation and that the payload can be efficiently released at the target site. This is typically analyzed by incubating the ADC in the relevant medium and monitoring the release of the free payload over time using techniques like HPLC or LC-MS.
Mandatory Visualization: Experimental Workflow
The overall workflow for the synthesis and characterization of an Antibody-Drug Conjugate using Methylcyclopropene-PEG4-NHS is depicted below.
References
- 1. Methylcyclopropene-PEG4-NHS | CymitQuimica [cymitquimica.com]
- 2. Methylcyclopropene-PEG4-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Current approaches for purification of antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]
- 7. pharmiweb.com [pharmiweb.com]
- 9. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
